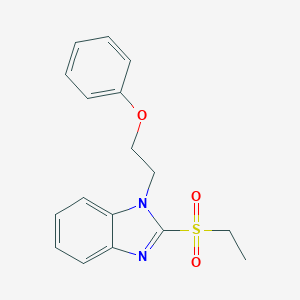
2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. It is a benzimidazole derivative that exhibits potential therapeutic effects in various fields, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. It also targets specific proteins, such as Hsp90 and HDAC6, which are involved in cancer progression and inflammation.
Biochemical and Physiological Effects
2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It also suppresses the production of pro-inflammatory cytokines and chemokines, as well as inhibits the activation of immune cells. In addition, it exhibits antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole in lab experiments include its high potency and selectivity, as well as its ability to target multiple signaling pathways and proteins. It also exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
The limitations of using 2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. It also exhibits off-target effects at high concentrations, which may complicate its mechanism of action and therapeutic potential.
Orientations Futures
The future directions of research on 2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole include:
1. Investigation of its potential as a combination therapy with other anticancer or anti-inflammatory agents.
2. Development of novel formulations or delivery systems to improve its solubility and bioavailability.
3. Elucidation of its mechanism of action at the molecular level, including its interactions with specific proteins and signaling pathways.
4. Evaluation of its efficacy and safety in preclinical and clinical studies, including its pharmacokinetics, pharmacodynamics, and toxicity profiles.
5. Exploration of its potential as a diagnostic or prognostic biomarker in cancer or autoimmune diseases.
Conclusion
In conclusion, 2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a benzimidazole derivative that exhibits potential therapeutic effects in cancer, inflammation, and autoimmune disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop it into a clinically useful agent.
Méthodes De Synthèse
The synthesis of 2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with 2-bromoethyl phenyl ether and ethylsulfonyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the target compound. The yield and purity of the product can be optimized by adjusting the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been studied extensively for its potential therapeutic effects. In cancer research, it has been shown to inhibit the proliferation and induce apoptosis of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-angiogenic and anti-metastatic properties, making it a promising candidate for cancer therapy.
In inflammation and autoimmune disorders, 2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been demonstrated to suppress the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells. It has been suggested as a potential treatment for rheumatoid arthritis, multiple sclerosis, and other autoimmune diseases.
Propriétés
Formule moléculaire |
C17H18N2O3S |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2-ethylsulfonyl-1-(2-phenoxyethyl)benzimidazole |
InChI |
InChI=1S/C17H18N2O3S/c1-2-23(20,21)17-18-15-10-6-7-11-16(15)19(17)12-13-22-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Clé InChI |
WUJSQVKOEIYYHC-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
SMILES canonique |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide](/img/structure/B282888.png)
![N-(2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide](/img/structure/B282890.png)
![N-{2-[(2-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methoxybenzamide](/img/structure/B282891.png)
![4-methoxy-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B282892.png)
![N-[2-({1-[(4-bromophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282893.png)
![N-(diphenylmethyl)-2-({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B282894.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282899.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282900.png)
![N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methoxybenzamide](/img/structure/B282901.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide](/img/structure/B282902.png)
![2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282905.png)
![2-bromo-N-{4-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282906.png)
![2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282909.png)
![2-bromo-N-{4-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282910.png)